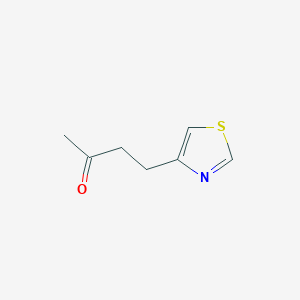

4-(1,3-Thiazol-4-yl)butan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

4-(1,3-thiazol-4-yl)butan-2-one |

InChI |

InChI=1S/C7H9NOS/c1-6(9)2-3-7-4-10-5-8-7/h4-5H,2-3H2,1H3 |

InChI Key |

SBVUMYILYOWLNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CSC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(1,3-Thiazol-4-yl)butan-2-one

The synthesis of this compound can be approached through various strategies, primarily categorized by the sequence of forming the thiazole (B1198619) ring and the butanone side chain.

Thiazole Ring Construction Strategies Preceding Butanone Chain Formation

A common and historical method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. synarchive.comyoutube.comyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com For the synthesis of a precursor to this compound, a suitably functionalized α-haloketone would be required that already contains or can be readily converted to the butanone side chain.

For instance, a starting material such as 1-chloro-4-hydroxyhexan-2-one could theoretically be reacted with a thioamide like thioformamide. Subsequent oxidation of the secondary alcohol in the resulting 4-(2-hydroxybutyl)-thiazole would yield the target compound. However, the stability and accessibility of such starting materials can be a limiting factor.

Butanone Chain Elaboration and Functionalization Post-Thiazole Synthesis

An alternative and often more practical approach involves the construction of the butanone side chain on a pre-formed thiazole ring. This strategy allows for greater flexibility and avoids the use of potentially unstable polyfunctional starting materials.

One key intermediate for this approach is a 4-substituted thiazole that can be elaborated. For example, 4-methylthiazole (B1212942) can be a starting point. Deprotonation of the methyl group using a strong base, followed by reaction with a suitable electrophile, can introduce the remaining carbons of the butanone chain.

Another versatile intermediate is 4-formylthiazole. nih.gov A Wittig reaction or a Horner-Wadsworth-Emmons reaction with a phosphorus ylide bearing the appropriate three-carbon fragment could be employed to form a carbon-carbon double bond, which could then be selectively reduced and oxidized to the ketone. Alternatively, a Grignard reaction with a suitable organometallic reagent on 4-formylthiazole could introduce the necessary carbon framework, followed by oxidation of the resulting secondary alcohol.

Alkylation of a 4-lithiated thiazole or a 4-thiazolyl Grignard reagent with a reagent such as 1-halo-2-butanone or a protected version thereof represents a direct method for introducing the butanone side chain. The choice of the specific organometallic reagent and the reaction conditions is crucial to avoid side reactions and ensure good yields.

A plausible and documented approach involves the reaction of 4-chloromethylthiazole with the sodium salt of ethyl acetoacetate. This reaction introduces the core carbon skeleton of the butanone chain. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would furnish this compound.

| Starting Material | Reagent | Key Transformation | Product |

| 4-Chloromethylthiazole | Sodium ethyl acetoacetate | Alkylation | Ethyl 2-acetyl-3-(thiazol-4-yl)propanoate |

| Ethyl 2-acetyl-3-(thiazol-4-yl)propanoate | Acid or Base | Hydrolysis and Decarboxylation | This compound |

Convergent and Divergent Synthetic Approaches to the Core Structure

A convergent synthesis strategy would involve the preparation of two key fragments, a thiazole-containing unit and a butanone-containing unit, which are then coupled in a late-stage step. For example, a 4-halothiazole could be coupled with a suitable organometallic reagent derived from a protected form of butan-2-one using a palladium-catalyzed cross-coupling reaction. This approach allows for the independent synthesis and optimization of each fragment.

In contrast, a divergent approach would start from a common thiazole intermediate, which is then functionalized in different ways to produce a library of related compounds, including this compound. For instance, a 4-formylthiazole could be used to synthesize a variety of derivatives with different side chains through various carbon-carbon bond-forming reactions.

Functional Group Interconversions of this compound

The butanone moiety of this compound offers a site for various functional group interconversions, allowing for the synthesis of a range of derivatives.

Oxidative Transformations of the Butanone Moiety

The ketone functional group in this compound can undergo several oxidative transformations. One of the most well-known is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgwikipedia.orgorganic-chemistry.orgnih.gov The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the two possible products are the acetate (B1210297) ester of 1-(thiazol-4-yl)ethanol or the thiazol-4-ylmethyl ester of acetic acid. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. Therefore, the migration of the thiazol-4-ylmethyl group would be favored, leading to the formation of thiazol-4-ylmethyl acetate.

| Starting Material | Reagent | Reaction | Major Product |

| This compound | m-CPBA | Baeyer-Villiger Oxidation | Thiazol-4-ylmethyl acetate |

Other oxidative reactions could involve the α-functionalization of the ketone. For example, oxidation with selenium dioxide could introduce a hydroxyl group at the α-position to the carbonyl, leading to the formation of 1-hydroxy-4-(1,3-thiazol-4-yl)butan-2-one.

Reductive Modifications of the Carbonyl and Thiazole Ring Systems

The structure of this compound offers two primary sites for reductive chemistry: the ketone functional group on the aliphatic chain and the aromatic thiazole ring. The reactivity of these sites differs significantly, allowing for selective transformations.

Carbonyl Group Reduction: The carbonyl group is readily reduced to a secondary alcohol, 4-(1,3-thiazol-4-yl)butan-2-ol, using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like 2-propanol or ethanol (B145695) is effective for this transformation. researchgate.net For enantioselective reductions, chiral catalysts can be employed. For instance, the use of borane (B79455) (BH₃) in the presence of a chiral oxazaborolidine catalyst (as in the Corey-Bakshi-Shibata reduction) can yield specific stereoisomers of the resulting alcohol with high enantiomeric excess. researchgate.net Furthermore, biocatalytic methods using whole-cell systems, such as purple carrots, have been shown to effectively reduce various heteroaromatic ketones to their corresponding chiral alcohols under mild, aqueous conditions. nih.gov

Thiazole Ring Reduction: The thiazole ring is an aromatic system and is consequently much more resistant to reduction than the isolated ketone group. It demonstrates stability towards typical catalytic hydrogenation conditions, such as using platinum catalysts, and is also resistant to metal reductions in acidic media. pharmaguideline.com However, the integrity of the ring can be compromised under more forceful conditions. Treatment with Raney nickel, a catalyst known for its desulfurization properties, leads to the reduction of the thiazole ring, followed by cleavage of the carbon-sulfur bonds and subsequent degradation of the heterocyclic structure. pharmaguideline.com

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole and Aliphatic Frameworks

Electrophilic Substitution on the Thiazole Ring: The thiazole ring exhibits reactivity towards electrophiles, governed by the electron distribution within the aromatic system. Computational studies and experimental evidence indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. wikipedia.org Reactions such as halogenation (e.g., bromination) and sulfonation preferentially occur at this position. pharmaguideline.com If the C5 position is already occupied, electrophilic attack is significantly hindered. The C2 position is the most electron-deficient, making it susceptible to deprotonation by strong bases but resistant to electrophiles. pharmaguideline.comwikipedia.org The C4 position is generally considered neutral and less reactive towards electrophiles. pharmaguideline.com For 4-substituted thiazoles like the title compound, direct C-H activation at the C5 position using a palladium catalyst can be used to introduce aryl groups. organic-chemistry.org

Nucleophilic Reactions on the Aliphatic Framework: The aliphatic butanone chain provides sites for nucleophilic reactions, primarily through the formation of an enolate intermediate. The protons on the carbons alpha to the carbonyl group (the C1 methyl and C3 methylene (B1212753) protons) are acidic and can be removed by a base. masterorganicchemistry.com The regioselectivity of enolate formation can be controlled by reaction conditions. msu.edu

Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) preferentially removes a proton from the less-substituted C1 methyl group, forming the kinetic enolate. msu.edu

Thermodynamic Enolate: Using a weaker base (e.g., sodium ethoxide) at higher temperatures allows an equilibrium to be established, favoring the more stable, more substituted thermodynamic enolate, formed by deprotonation at the C3 methylene position. masterorganicchemistry.com

Once formed, these nucleophilic enolates can react with various electrophiles, such as alkyl halides, in alkylation reactions. libretexts.org This allows for the extension of the carbon chain at either the C1 or C3 position.

Catalytic Systems and Their Application in the Synthesis of this compound and Analogues

The synthesis of the this compound scaffold and its analogues benefits significantly from the use of catalytic systems, which can enhance efficiency, selectivity, and reaction rates. The most common synthetic route to the thiazole ring is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.

Copper Catalysis: Copper catalysts are widely employed in modern thiazole syntheses. Copper(I) and Copper(II) salts can catalyze multi-component reactions that construct the thiazole ring in a single step. acs.orgthieme-connect.com For instance, a copper-catalyzed reaction of amines, aldehydes, and elemental sulfur can produce highly substituted thiazoles. thieme-connect.com This approach offers a convergent route to analogues of the target compound.

Palladium Catalysis: Palladium catalysts are primarily used for the post-synthesis functionalization of the thiazole ring to create analogues. Ligand-free palladium acetate (Pd(OAc)₂) can effectively catalyze the direct C-H arylation of thiazoles at the C5-position with aryl bromides. organic-chemistry.org This method avoids the need to pre-functionalize the thiazole ring and represents an efficient way to generate a library of C5-aryl analogues.

The following table summarizes key catalytic systems applicable to the synthesis and modification of the thiazole core.

| Catalyst System | Reaction Type | Application | Reference |

| Copper(I) Iodide (CuI) | Three-Component Cyclization | De novo synthesis of the thiazole ring from thioamides, ynals, and alcohols. | acs.org |

| Copper(II) Bromide (CuBr₂) | Oxidative Sulfuration/Annulation | Synthesis of 2,5-disubstituted thiazoles from amines, aldehydes, and sulfur. | thieme-connect.com |

| Palladium(II) Acetate (Pd(OAc)₂) | Direct C-H Arylation | Functionalization at the C5 position of a pre-formed thiazole ring. | organic-chemistry.org |

Principles of Sustainable Chemistry in the Synthesis of this compound

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. uobasrah.edu.iqresearchgate.net These principles can be directly applied to the synthesis of this compound.

Atom Economy: Multi-component reactions, such as certain variations of the Hantzsch synthesis, are inherently more atom-economical as they combine several starting materials into the final product in a single step, generating fewer byproducts. researchgate.net

Use of Safer Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous solvents. Green approaches favor the use of safer solvents like water or ethanol, or conducting reactions under solvent-free conditions. uobasrah.edu.iqnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as effective tools in thiazole synthesis. nih.gov These methods can dramatically reduce reaction times, increase yields, and often allow for reactions to proceed under milder conditions compared to conventional heating.

Use of Recyclable and Green Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For thiazole synthesis, copper nanoparticles supported on magnetic materials (e.g., γ-Fe₂O₃) have been developed. tandfonline.com These catalysts can be easily removed from the reaction mixture using a magnet and reused multiple times without significant loss of activity, reducing waste and cost.

The table below highlights sustainable techniques applicable to thiazole synthesis.

| Sustainable Technique | Principle | Example Application | Reference |

| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Reaction Time | Synthesis of coumarin-based thiazoles in ethanol with catalytic acetic acid. | nih.gov |

| Magnetic Nanocatalysts | Catalyst Recyclability, Waste Reduction | Use of γ-Fe₂O₃@HAp@CPTMS@AT@Cu(II) for one-pot thiazole derivative synthesis. | tandfonline.com |

| Multi-component Reactions | Atom Economy, Process Simplification | One-pot Hantzsch-type synthesis using an acidic ionic liquid as a recyclable catalyst. | uobasrah.edu.iqresearchgate.net |

| Solvent-Free Conditions | Waste Prevention | Reaction of α-haloketones and thiourea (B124793) under solvent-free conditions. | researchgate.net |

Advanced Spectroscopic and Structural Characterization

Elucidation of Molecular and Electronic Structure of 4-(1,3-Thiazol-4-yl)butan-2-one

The determination of the precise three-dimensional arrangement of atoms and the distribution of electrons within a molecule is fundamental to understanding its chemical behavior. For this compound, a combination of powerful analytical techniques is employed to achieve a detailed structural and electronic picture.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule, providing accurate bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of related thiazole (B1198619) derivatives in the Cambridge Structural Database allows for the prediction of its key geometric parameters. nih.gov

For instance, studies on various substituted thiazoles have established the planarity of the thiazole ring. nih.govnih.gov The crystal structure of similar compounds, such as those containing a thiazole ring linked to other moieties, reveals the typical bond lengths and angles of the thiazole core. acs.orgresearchgate.net It is anticipated that the thiazole ring in this compound would be essentially planar. The butanone side chain, however, would exhibit conformational flexibility.

Table 1: Predicted Bond Lengths and Angles for this compound based on Analogous Structures

| Parameter | Predicted Value | Basis of Prediction |

| C2-N3 Bond Length | ~1.37 Å | Analysis of various thiazole derivatives. nih.gov |

| N3-C4 Bond Length | ~1.39 Å | Analysis of various thiazole derivatives. nih.gov |

| C4-C5 Bond Length | ~1.37 Å | Analysis of various thiazole derivatives. nih.gov |

| C5-S1 Bond Length | ~1.71 Å | Analysis of various thiazole derivatives. nih.gov |

| S1-C2 Bond Length | ~1.72 Å | Analysis of various thiazole derivatives. nih.gov |

| C=O Bond Length | ~1.21 Å | Standard for ketones. |

| Thiazole Ring Angles | ~109-115° | Typical for five-membered heterocyclic rings. researchgate.net |

These values are estimations based on data from related structures and are subject to variation based on the specific crystalline environment.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the thiazole ring and the butanone side chain. The chemical shifts can be predicted based on the analysis of similar structures. researchgate.netnih.govchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 (thiazole) | 8.5 - 9.0 | s | - | Characteristic for the proton at the C2 position of a thiazole ring. chemicalbook.com |

| H5 (thiazole) | 7.0 - 7.5 | s | - | Characteristic for the proton at the C5 position of a thiazole ring. chemicalbook.com |

| -CH₂- (adjacent to thiazole) | 3.0 - 3.4 | t | ~7 Hz | Influenced by the aromatic thiazole ring. |

| -CH₂- (adjacent to carbonyl) | 2.7 - 3.0 | t | ~7 Hz | Deshielded by the adjacent carbonyl group. |

| -CH₃ (ketone) | 2.1 - 2.4 | s | - | Typical for a methyl ketone. |

Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with the carbonyl carbon appearing at a characteristic downfield shift. asianpubs.orgresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carbonyl) | 205 - 210 | Characteristic for a ketone carbonyl. |

| C2 (thiazole) | 150 - 155 | Typical for the C2 carbon in a thiazole ring. asianpubs.org |

| C4 (thiazole) | 140 - 145 | Influenced by the alkyl substituent. asianpubs.org |

| C5 (thiazole) | 115 - 120 | Typical for the C5 carbon in a thiazole ring. asianpubs.org |

| -CH₂- (adjacent to thiazole) | 40 - 45 | Aliphatic carbon adjacent to an aromatic ring. |

| -CH₂- (adjacent to carbonyl) | 30 - 35 | Aliphatic carbon adjacent to a carbonyl group. |

| -CH₃ (ketone) | 25 - 30 | Aliphatic methyl carbon. |

Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃.

Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable in confirming these assignments and providing unambiguous evidence for the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Tautomerism

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. youtube.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the thiazole ring.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Method | Rationale |

| C=O Stretch | 1710 - 1725 | FT-IR | Characteristic for an aliphatic ketone. scialert.net |

| C=N Stretch (thiazole) | 1610 - 1640 | FT-IR/Raman | Typical for thiazole ring vibrations. mdpi.com |

| C-H Stretch (aromatic) | 3050 - 3150 | FT-IR/Raman | Characteristic for C-H bonds on the thiazole ring. scialert.net |

| C-H Stretch (aliphatic) | 2850 - 3000 | FT-IR/Raman | Characteristic for C-H bonds of the butanone chain. |

| C-S Stretch (thiazole) | 650 - 750 | FT-IR/Raman | Characteristic for the thiazole ring. scialert.netresearchgate.net |

These techniques would also be crucial in studying the potential for keto-enol tautomerism, which will be discussed in a later section.

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound (C₈H₉NOS), HRMS would confirm its molecular formula with high accuracy.

The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Based on studies of other thiazole derivatives, the fragmentation of this compound is expected to involve characteristic losses. rsc.orgresearchgate.netresearchgate.net

Predicted Fragmentation Pathways:

Loss of the acetyl group (-COCH₃): This would lead to a significant fragment ion.

Cleavage of the butanone chain: Various cleavages along the alkyl chain would produce a series of fragment ions.

Fragmentation of the thiazole ring: The thiazole ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN or acetylene. researchgate.net

Conformational Analysis and Tautomeric Equilibria Studies

The flexible butanone side chain of this compound allows for multiple conformations. The relative energies of these conformers are influenced by steric and electronic effects. Computational studies on related thiazole-containing molecules have shown that specific conformations can be stabilized by intramolecular interactions, such as weak hydrogen bonds. nih.govresearchgate.net The rotation around the single bonds of the butyl chain will lead to a dynamic equilibrium of different spatial arrangements.

A significant aspect of the chemistry of this compound is the potential for keto-enol tautomerism. mdpi.commdpi.comresearchgate.net The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of an enol tautomer.

Keto-Enol Equilibrium:

The equilibrium between the keto and enol forms is influenced by factors such as the solvent and temperature. In non-polar solvents, the enol form may be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the nitrogen atom of the thiazole ring. nih.govfrontiersin.org In polar solvents, the keto form is often favored. Spectroscopic techniques like NMR and UV-Vis can be used to study this equilibrium. nih.gov

Chiroptical Properties and Stereochemical Investigations

The structure of this compound is achiral. However, the introduction of a chiral center, for example, through substitution on the butanone chain, would lead to a chiral molecule with interesting chiroptical properties. Chiral thiazole derivatives are important in the synthesis of various natural products and pharmaceuticals. nih.gov

Should a chiral analogue of this compound be synthesized, its chiroptical properties could be investigated using techniques such as circular dichroism (CD) spectroscopy. The CD spectrum would reveal information about the stereochemistry of the molecule and could be used to determine the absolute configuration by comparison with theoretical calculations. nih.gov The synthesis of optically pure thiazole building blocks is a well-established field, providing methodologies that could be applied to create chiral versions of this compound. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for 4-(1,3-Thiazol-4-yl)butan-2-one

Density Functional Theory (DFT) stands as a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. sciensage.inforesearchgate.net It is particularly well-suited for studying the electronic properties of heterocyclic compounds like thiazoles. researchgate.net

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, this would involve calculating the total energy for various spatial arrangements of its atoms and identifying the conformation with the minimum energy. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are routinely used for this purpose. researchgate.net The optimization would reveal key structural parameters like bond lengths, bond angles, and dihedral angles. The thiazole (B1198619) ring is known to be planar due to its aromatic character. wikipedia.org The butanone side chain, however, introduces conformational flexibility, and DFT would be crucial in identifying the most stable rotamers.

The electronic structure characterization would involve mapping the electron density distribution across the molecule. This would highlight the electronegative regions, such as the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the carbonyl group, which are expected to have a partial negative charge. acs.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N3 (Thiazole) | ~1.31 Å |

| Bond Length | C4-C5 (Thiazole) | ~1.37 Å |

| Bond Length | S1-C2 (Thiazole) | ~1.76 Å |

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Angle | N3-C2-S1 (Thiazole) | ~115° |

| Dihedral Angle | C(thiazole)-C-C-C(ketone) | Multiple stable conformers expected |

Note: These are exemplary values based on typical DFT calculations for similar structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms. researchgate.netmdpi.com The LUMO, conversely, would likely be distributed over the carbonyl group and the thiazole ring, which can act as electron-accepting moieties. mdpi.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S), which provide quantitative measures of the molecule's reactivity. sciensage.inforesearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

| Electronegativity (χ) | 3.75 to 4.75 |

| Chemical Hardness (η) | 2.25 to 3.25 |

Note: These are estimated ranges based on published data for analogous thiazole derivatives. researchgate.netsciensage.info

DFT calculations are highly effective in predicting spectroscopic data, such as vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical vibrational analysis for this compound would yield a set of frequencies corresponding to its normal modes of vibration. These can be compared with experimental IR and Raman spectra to confirm the structure and assign specific peaks to functional groups, like the C=O stretch of the ketone and the characteristic vibrations of the thiazole ring.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and are invaluable for interpreting experimental NMR spectra, aiding in the unambiguous assignment of signals to each atom in the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. For a flexible molecule like this compound, MD simulations would be instrumental in exploring its conformational landscape. By simulating the molecule's movements over nanoseconds, one can identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding solvation effects. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), it is possible to study how the solvent molecules arrange around the solute and how this affects its conformation and properties. This is particularly important for predicting its behavior in a biological environment or in a reaction medium.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. acs.org While a full QSPR study requires a dataset of related molecules, the principles can be applied to predict properties of this compound.

By calculating a range of molecular descriptors (e.g., topological, electronic, and constitutional), it would be possible to estimate properties such as boiling point, solubility, and lipophilicity (logP). For instance, the presence of the polar thiazole and ketone moieties would be expected to influence its water solubility. QSAR (Quantitative Structure-Activity Relationship) is a related approach that links structure to biological activity, and studies on other thiazole derivatives have highlighted the importance of specific descriptors for their activity. researchgate.net

Mechanistic Insights from Quantum Chemical Parameters

The quantum chemical parameters derived from DFT calculations can offer profound insights into the potential reaction mechanisms involving this compound. The distribution of the electrostatic potential can predict sites susceptible to nucleophilic or electrophilic attack. For example, the carbonyl carbon is an expected electrophilic site, while the nitrogen and sulfur atoms of the thiazole ring could act as nucleophilic centers.

The shapes and energies of the frontier molecular orbitals (HOMO and LUMO) can be used to predict the outcomes of pericyclic reactions or to understand its behavior in charge-transfer complexes. For instance, the thiazole ring can participate in various cycloaddition reactions, and computational studies can elucidate the preferred pathways and the stability of the resulting products. acs.org

Biological Activity and Mechanistic Investigations of this compound and Its Derivatives Remain Largely Uncharacterized in Publicly Available Research

A comprehensive review of published scientific literature reveals a significant gap in the specific biological and mechanistic data for the chemical compound this compound. While the broader class of thiazole-containing compounds is a subject of extensive research in medicinal chemistry due to its wide range of biological activities, specific studies focusing on the structure-activity relationships and antimicrobial mechanisms of this compound itself are not available in the public domain. globalresearchonline.netnih.govmdpi.comconnectjournals.comresearchgate.netresearchgate.netnanobioletters.comresearchgate.netmdpi.comnih.gov

The thiazole ring is a core structure in numerous synthetic and natural compounds, recognized for its diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. globalresearchonline.netnanobioletters.com Research into thiazole derivatives often explores how different substituents on the thiazole ring and modifications of its appended side chains influence biological efficacy. However, this body of research does not extend to the specific butanone side-chain configuration of the requested compound.

Consequently, detailed information required to address the specific sections and subsections of the proposed article—including the influence of thiazole ring substituents, the contribution of the butanone moiety, stereoisomeric effects, and specific antimicrobial action modalities for this compound—is not present in the available scientific literature. All research points to broader classes of thiazole or thiazolidinone derivatives, which are structurally distinct from this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified compound.

Biological Activity and Mechanistic Investigations Non Clinical Focus

Anticancer Activity Mechanistic Dissection

The thiazole (B1198619) ring is a core component of numerous compounds investigated for their anticancer properties. researchgate.net The mechanistic explorations of these derivatives suggest several pathways through which they may exert their effects, including the induction of programmed cell death (apoptosis), interference with the cell division cycle, and modulation of enzymes critical to cancer progression.

Induction of Apoptosis and Cell Cycle Arrest Pathways

Research into thiazole-containing compounds has demonstrated their capacity to trigger apoptosis in cancer cells. This programmed cell death is often mediated through the activation of caspases, a family of proteases central to the apoptotic process. For instance, certain 1,3-thiazole derivatives incorporating a phthalimide (B116566) group have been shown to induce apoptosis by activating caspase-3. nih.gov The activation of such executioner caspases is a hallmark of the apoptotic cascade, leading to the systematic dismantling of the cell. nih.gov

In addition to inducing apoptosis, thiazole derivatives have been observed to cause cell cycle arrest, effectively halting the proliferation of cancerous cells. This arrest can occur at different phases of the cell cycle, with some thiazoline (B8809763) compounds inducing a G1/S block, which interferes with DNA synthesis. nih.gov Other thiazole derivatives have been found to cause cell cycle arrest in the G0/G1 or G2/M phases. nih.gov The regulation of the cell cycle is a complex process involving cyclins and cyclin-dependent kinases (CDKs), and the disruption of this process is a key strategy in cancer therapy. nih.govyoutube.comyoutube.com While the specific effects of 4-(1,3-Thiazol-4-yl)butan-2-one on apoptosis and cell cycle progression are not yet detailed, the activities of its structural analogs suggest these are probable mechanisms of action.

Enzyme Modulation in Oncogenic Processes (e.g., Kinase Inhibition, Carbonic Anhydrase Inhibition)

Enzyme modulation is a significant mechanism through which thiazole derivatives exhibit anticancer activity. Notably, various kinases and carbonic anhydrases, which are often dysregulated in cancer, are targets for these compounds.

Kinase Inhibition: Kinases are pivotal in cell signaling pathways that control cell growth, proliferation, and survival. The Aurora kinases, for example, are crucial for mitotic progression, and their inhibition is a target for cancer therapy. nih.gov Thiazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes that play a role in pH regulation, which is often altered in the tumor microenvironment. nih.gov Several CA isoforms, such as hCA II, IX, and XII, are associated with cancer. nih.gov Thiazole-based sulfonamides have been shown to be effective inhibitors of these CA isoforms. nih.govnih.gov The inhibitory activity of these compounds can be highly selective for specific isoforms. nih.govnih.gov

In Vitro Anti-Proliferative Effects on Cancer Cell Lines

The anti-proliferative effects of numerous thiazole derivatives have been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a common metric used to report these effects.

Interactive Table: In Vitro Anti-Proliferative Activity of Selected Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-based Thiosemicarbazones | PC-3 (Prostate) | 18 | researchgate.net |

| Thiazole-based Thiosemicarbazones | Various | 30-80 | researchgate.net |

| Tetrazole-based Isoxazolines | A549 (Lung) | 1.49 - 1.51 | researchgate.net |

| Tetrazole-based Isoxazolines | MDA-MB-231 (Breast) | 2.83 | researchgate.net |

| Thiazolidin-4-one derivatives | MCF-7 (Breast) | 0.47 | nih.gov |

| Thiazolidin-4-one derivatives | A549 (Lung) | 0.59 | nih.gov |

| Thiazolidin-4-one derivatives | HeLa (Cervical) | 0.53 | nih.gov |

| 4-(5-methylisoxazol-3-ylamino) thiazoles | Hep-G2 (Liver) | 20.2 (µg/mL) | mdpi.com |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210 (Murine Leukemia) | 3 | nih.gov |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | P388 (Murine Leukemia) | 1 | nih.gov |

This table presents data for various thiazole derivatives to illustrate the range of anti-proliferative activities observed in this class of compounds. Specific IC50 values for this compound are not available in the cited literature.

Anti-inflammatory Activity Mechanisms

Chronic inflammation is a key factor in the development and progression of numerous diseases. Thiazole-containing compounds have been investigated for their potential to mitigate inflammatory responses through various mechanisms.

Inhibition of Key Inflammatory Signaling Pathways

A critical signaling pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway. frontiersin.orgnih.gov NF-κB activation leads to the transcription of numerous pro-inflammatory genes. frontiersin.org Research on thiazole derivatives has demonstrated their ability to inhibit NF-κB-mediated transcriptional activation. nih.gov For instance, a series of 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one derivatives have been shown to act as inhibitors of NF-κB activation. nih.gov While direct evidence for this compound is pending, its structural similarity to these compounds suggests a potential role in modulating this key inflammatory pathway.

Modulation of Pro-inflammatory Cytokines and Mediators

The inflammatory response is orchestrated by a host of signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). frontiersin.orgnih.govresearchgate.net The inhibition of these cytokines is a major therapeutic strategy for inflammatory diseases. nih.gov Thiazole derivatives have shown potential in modulating the production of these key mediators. Although specific data on the effect of this compound on cytokine production is not currently available, the broader class of thiazole compounds has been associated with anti-inflammatory effects that are likely mediated, at least in part, through the regulation of pro-inflammatory cytokines. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the compound This compound concerning the detailed biological activities outlined in your request. Investigations into its free radical scavenging capabilities, modulation of cellular oxidative stress, anticonvulsant or neuroprotective mechanisms, ligand-receptor binding, or specific enzyme inhibition kinetics have not been published in the accessible scientific domain.

Therefore, it is not possible to generate an article with the requested detailed findings and data tables for this specific compound. While the broader class of thiazole derivatives has been a subject of extensive research in these areas, the explicit focus on "this compound" as per the instructions cannot be fulfilled with scientifically accurate and verifiable information.

Should research on this specific compound become publicly available in the future, a detailed article could then be composed.

Molecular Target Identification and Validation

Protein Crystallography of Ligand-Target Complexes

There is no available data from protein crystallography studies on the complexes formed between this compound and its biological targets. This type of research is crucial for visualizing the three-dimensional structure of the ligand bound to its target protein, which can provide invaluable insights into the molecular basis of its activity. The absence of such studies limits the detailed understanding of its specific binding interactions at an atomic level.

Computational Biology and Molecular Docking Studies

In the realm of computational biology, there is a similar lack of published research for this compound. These computational methods are essential for predicting how a ligand might interact with a protein and for identifying potential new biological targets.

Prediction of Ligand-Protein Interactions and Binding Modes

No molecular docking studies have been reported for this compound. Such studies would typically involve the use of computational algorithms to predict the preferred orientation and binding affinity of the compound when interacting with a specific protein target. This information is fundamental for rational drug design and for understanding the compound's mechanism of action.

Virtual Screening for Novel Biological Targets

There are no documented instances of this compound being used in virtual screening campaigns to identify novel biological targets. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The lack of such studies suggests that the full therapeutic potential of this compound may not yet have been explored through computational approaches.

Applications in Chemical Biology and Materials Science

Utility as Chemical Probes for Elucidating Biological Pathways

While specific studies on 4-(1,3-Thiazol-4-yl)butan-2-one as a chemical probe are not widely reported, the broader class of thiazole-containing molecules is increasingly utilized to investigate complex biological systems. These compounds can be engineered to interact with specific biological targets, providing insights into cellular functions and disease mechanisms.

Thiazole (B1198619) derivatives have been successfully designed as inhibitors for a variety of enzymes, playing a crucial role in cancer therapy research. frontiersin.org For instance, they have been shown to inhibit enzymatic pathways involving tyrosine kinases and B-RAF enzymes. frontiersin.org The butanone moiety of this compound could be functionalized to create specific interactions within the binding sites of target proteins. Furthermore, the thiazole scaffold has been integral to the development of inhibitors for enzymes like human Pin1, a peptidyl prolyl cis-trans isomerase implicated in cancer. nih.gov

The development of fluorescent probes for bioimaging is another area where thiazole derivatives have made a significant impact. nih.gov Benzothiazole-based probes have been synthesized to detect biologically important molecules like cysteine and hydrogen peroxide in living cells, often exhibiting a "turn-on" fluorescence response upon binding. researchgate.netnih.gov The structural backbone of this compound could potentially be modified to incorporate fluorophores, enabling its use in tracking biological processes. Photoaffinity labeling (PAL) is a powerful technique to identify protein-ligand interactions, and various photoreactive groups can be incorporated into small molecules to create probes for this purpose. nih.govenamine.netnih.gov A molecule like this compound could be derivatized with a photoreactive group, such as a diazirine, to create a photoaffinity probe for identifying its binding partners within a cell. enamine.netmdpi.com

Potential Applications in Agrochemical Development (e.g., Herbicides, Fungicides, Insecticides)

The thiazole ring is a well-established pharmacophore in the agrochemical industry, present in a variety of commercially successful products. nih.gov This suggests that this compound could serve as a valuable starting point for the development of new crop protection agents.

Fungicides: Thiazole derivatives have demonstrated potent antifungal activity. For example, a series of phenylthiazole-1,3,4-oxadiazole thione (ketone) derivatives have shown significant efficacy against various plant pathogenic fungi. researchgate.net Novel pyrazole (B372694) carboxylate derivatives containing a thiazole backbone have also been synthesized and evaluated as potential fungicides, with some compounds showing remarkable activity against diseases like gray mold and apple ring rot. nih.gov Furthermore, isothiazole–thiazole derivatives have been designed and shown to exhibit high fungicidal activity by targeting oxysterol-binding proteins in pathogens. mdpi.com

Insecticides: The thiazole scaffold is a key component of several insecticides. nih.govnih.gov For instance, novel N-pyridylpyrazole derivatives incorporating a thiazole moiety have been developed and shown to be effective against lepidopteran pests. nih.gov The structural features of this compound could be modified to interact with insect-specific molecular targets.

Herbicides: Benzothiazole derivatives have been reported to possess herbicidal properties, indicating the potential of the broader thiazole class in weed management. nih.gov

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The versatile nature of the this compound structure makes it an attractive candidate for inclusion in such discovery programs.

Integration into Advanced Materials (e.g., Polymers, Organic Electronics, Catalytic Ligands)

The electronic and coordination properties of the thiazole ring make it a valuable component in the design of advanced materials with applications in electronics and catalysis.

Polymers and Organic Electronics: Thiazole-based organic semiconductors are of great interest for their use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). mdpi.com The electron-accepting nature of the thiazole ring can be harnessed to create n-type conjugated polymers. For instance, a thiazole-fused naphthalene (B1677914) diimide-based polymer has been synthesized and shown to exhibit good electron mobility in OFETs. researchgate.net The incorporation of thiazole units into polymer backbones can also lower the HOMO energy levels, which is beneficial for improving the open-circuit voltage in OSCs. nih.gov The butanone functional group on this compound offers a site for polymerization or for grafting onto other polymer chains.

Catalytic Ligands: Thiazole derivatives can act as ligands for transition metals, forming catalysts for a variety of organic reactions. frontiersin.org For example, palladium(II) catalysts containing phenylthiazole ligands have been successfully used in Suzuki–Miyaura cross-coupling reactions. frontiersin.org The nitrogen atom of the thiazole ring provides a coordination site for the metal center. Thiazoline (B8809763) derivatives have also been explored as ligands in asymmetric catalysis. nih.gov The structure of this compound could be readily adapted for use as a ligand by, for example, converting the ketone to a chelating group.

Role as a Key Precursor for the Synthesis of Complex Molecular Architectures

Perhaps the most immediate and significant application of this compound is its role as a versatile precursor in organic synthesis. The thiazole ring itself can be synthesized through various methods, such as the Hantzsch synthesis from thioamides and alpha-halo carbonyl compounds. nih.gov The presence of a ketone functional group and multiple reactive sites on the thiazole ring allows for a wide range of chemical transformations.

The ketone group can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, and aldol (B89426) condensations to build larger carbon skeletons. The thiazole ring can be functionalized at its various carbon positions. For example, direct arylation of thiazole derivatives has been achieved using palladium catalysis. purkh.com

This synthetic versatility allows this compound to serve as a starting material for the construction of more complex molecules with desired biological or material properties. For instance, it could be a key intermediate in the synthesis of pyrano[2,3-d]thiazoles, a class of compounds reported to have diverse biological activities. acs.org The ability to readily synthesize a variety of thiazole ketones opens the door to creating libraries of compounds for high-throughput screening in drug discovery and materials science.

Future Research Directions and Emerging Challenges

Exploration of Unconventional Synthetic Methodologies for 4-(1,3-Thiazol-4-yl)butan-2-one

The development of novel and efficient synthetic routes is paramount to facilitating broader research and application of this compound. While traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, have been foundational, the future lies in the adoption of unconventional and greener methodologies. ijper.org

Microwave-Assisted Synthesis: This technique offers a significant advantage over conventional heating by enabling rapid and uniform heating, which can lead to dramatically reduced reaction times and improved yields. mdpi.comnih.govrsc.orgeurekaselect.comtandfonline.com The application of microwave irradiation to the synthesis of this compound could streamline its production, making it more accessible for extensive biological screening and derivatization. bohrium.com

Flow Chemistry: Continuous flow synthesis presents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and reproducibility. uc.ptspringerprofessional.denih.govmdpi.comsci-hub.se The implementation of flow reactors for the synthesis of this thiazole derivative could enable precise control over reaction parameters, leading to higher purity products and the potential for seamless integration with in-line purification and analysis. uc.pt

Green Chemistry Approaches: The use of environmentally benign solvents, reusable catalysts, and biocatalysts is a critical direction for the sustainable synthesis of this compound. bohrium.comresearchgate.netnih.govnih.govmdpi.comnih.govrsc.org Research into employing recyclable cross-linked chitosan (B1678972) hydrogels or other biocatalysts under ultrasonic irradiation could offer an eco-friendly and efficient synthetic route. nih.govmdpi.com These green approaches not only minimize the environmental impact but also align with the growing demand for sustainable practices in the chemical and pharmaceutical industries. worldpharmatoday.comtopmostchemical.comreachemchemicals.comnumberanalytics.comevonik.comnovasolbio.com

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. mdpi.comnih.goveurekaselect.com |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, and process control. uc.ptspringerprofessional.denih.gov |

| Green Chemistry | Use of renewable resources, reduced waste, and environmentally friendly catalysts. researchgate.netnih.govnih.gov |

Deeper Multi-Omics Based Mechanistic Elucidation of Biological Activities

While the thiazole scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the precise molecular mechanisms of action for this compound remain largely unexplored. ijper.orgnih.govnih.gov Future research must move beyond preliminary bioactivity screening to a more profound, systems-level understanding of how this compound interacts with biological systems.

A multi-omics approach, integrating genomics, proteomics, transcriptomics, and metabolomics, will be instrumental in deconvoluting the complex biological pathways modulated by this compound. This comprehensive analysis can help identify specific protein targets, off-target effects, and downstream signaling cascades, providing a holistic view of its pharmacological profile. Such deep mechanistic insights are crucial for identifying potential therapeutic applications and for the early prediction of possible adverse effects.

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

The structural framework of this compound offers a versatile platform for the rational design of next-generation derivatives with improved biological properties. Structure-activity relationship (SAR) studies, which correlate specific structural modifications with changes in biological activity, will be a cornerstone of this effort. ijper.orgnih.govptfarm.pl

By systematically modifying the substituents on the thiazole ring and the butanone side chain, researchers can fine-tune the compound's affinity and selectivity for specific biological targets. For instance, the introduction of different functional groups could enhance interactions with the active site of a target enzyme or receptor, leading to increased potency. nih.govresearchgate.netmdpi.com The goal is to develop derivatives that not only exhibit superior efficacy but also possess a more favorable safety profile with reduced off-target effects. The design of such analogs will be heavily reliant on a deep understanding of the target's three-dimensional structure and the key molecular interactions that govern binding. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. nih.gov For this compound, these computational tools can be leveraged in several critical ways:

Predictive Modeling: AI/ML algorithms can be trained on existing data of thiazole derivatives to predict the biological activities of novel, yet-to-be-synthesized compounds. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. nih.govnih.govnih.gov

De Novo Design: Generative AI models can design entirely new derivatives of this compound with optimized properties, such as enhanced potency, selectivity, and improved pharmacokinetic profiles.

Synthesis Prediction: Machine learning can also aid in predicting the most efficient synthetic routes for these newly designed compounds, further accelerating the research and development pipeline.

The use of computational approaches, including molecular docking and dynamics simulations, will be essential to visualize and understand the binding interactions of these compounds with their biological targets, providing a rational basis for further optimization. nih.govrsc.orgrsc.org

Considerations for Sustainable Production and Environmental Impact Assessment in Research and Development

As with any chemical entity destined for potential large-scale production, a thorough assessment of the environmental impact and the development of sustainable manufacturing processes are crucial. numberanalytics.com The principles of green chemistry should be integrated into every stage of the research and development of this compound and its derivatives. bohrium.com

This includes minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency in synthetic processes. worldpharmatoday.comtopmostchemical.comreachemchemicals.comevonik.com Life cycle assessment (LCA) studies should be conducted to evaluate the environmental footprint of the entire production process, from raw material sourcing to final product disposal. By proactively addressing these environmental considerations, researchers can ensure that the development of this promising compound proceeds in a responsible and sustainable manner. novasolbio.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(1,3-Thiazol-4-yl)butan-2-one, and how do reaction conditions influence yield?

- Methodological Answer :

- Friedel-Crafts Acylation : React thiazole derivatives with β-ketoesters or acyl chlorides using Lewis acid catalysts (e.g., AlCl₃). Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to minimize side reactions.

- Claisen Condensation : Utilize ester derivatives under basic conditions (e.g., NaH or LDA) to form the ketone backbone. Monitor reaction progress via TLC or HPLC to adjust stoichiometry.

- Yield Optimization : Conduct fractional crystallization or column chromatography for purification. Reference analogous protocols for substituted aromatic ketones .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity.

- NMR Spectroscopy : Confirm structural assignments via ¹H/¹³C NMR, focusing on thiazole proton shifts (δ 8.5–9.0 ppm) and ketone carbonyl signals (δ 200–210 ppm in ¹³C).

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ≈ 169.05 g/mol).

- Cross-reference with crystallographic data (if available) to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- General Precautions : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy.

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Safety Data : Extrapolate from structurally similar aromatic ketones (e.g., 4-(4-Hydroxyphenyl)butan-2-one), which recommend concentration limits ≤1% in volatile formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Validation Tools : Use SHELXL for refinement, ensuring hydrogen atom placement via riding models and validating bond distances against expected values (e.g., C–S ≈ 1.7 Å).

- Data Quality : Check for twinning or disorder using PLATON; apply TWINLAW if necessary.

- Cross-Validation : Compare with high-resolution structures of related thiazole derivatives (e.g., 2-(1,3-Thiazol-4-yl)benzimidazolium nitrate) to identify systematic errors .

Q. What computational approaches are suitable for predicting the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like trypanothione reductase (grid box centered on active sites).

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing target proteins on sensor chips.

- Validation : Compare results with in vitro assays (e.g., IC₅₀ determination) to refine computational models .

Q. How should researchers design experiments to investigate hydrogen-bonding patterns in this compound crystals?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Mercury or CrystalExplorer.

- Synthon Identification : Map recurring motifs (e.g., R₂²(8) rings) to predict packing behavior.

- Comparative Studies : Analyze isostructural compounds (e.g., 4-(2-Furyl)butan-2-one) to isolate thiazole-specific interactions .

Q. What strategies mitigate synthetic pathway variability for this compound?

- Methodological Answer :

- Process Monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation (e.g., enolate generation).

- Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst loading, solvent ratio) and identify critical parameters.

- Scale-Up Protocols : Optimize solvent recovery (e.g., distillation) and minimize thermal degradation via controlled heating .

Data Analysis and Validation

Q. How can researchers validate conflicting bioactivity data for this compound derivatives?

- Methodological Answer :

- Reproducibility Tests : Replicate assays under standardized conditions (pH, temperature) using positive/negative controls (e.g., known enzyme inhibitors).

- Meta-Analysis : Aggregate data from multiple studies (e.g., RIFM safety assessments) to identify trends.

- Mechanistic Studies : Use knock-out models (e.g., CRISPR-edited cell lines) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.